molecular formula C24H20FN3O5S2 B2528892 methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-26-1

methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2528892
CAS No.: 865198-26-1
M. Wt: 513.56
InChI Key: NVZHDVGPDAPIOC-LCUIJRPUSA-N
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Description

Methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C24H20FN3O5S2 and its molecular weight is 513.56. The purity is usually 95%.
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Biological Activity

Methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole core, which is known for its diverse biological activities. The presence of a fluorine atom and a sulfamoyl group contributes to its chemical reactivity and potential pharmacological effects.

Structural Formula

C19H20FN3O3S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) for related compounds were reported as low as 50 μg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. For example, similar compounds exhibited IC50 values ranging from 6.46 to 6.56 μM against the amyloid beta-binding alcohol dehydrogenase interaction, which is relevant in Alzheimer's disease pathology .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways associated with cancer cell growth.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells .
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, preventing proliferation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, it was found that methyl 2-[(2Z)-6-fluoro...] demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics .

Study 2: Anticancer Potential

A comparative study evaluated the anticancer effects of several benzothiazole derivatives on human cancer cell lines. Methyl 2-[(2Z)-6-fluoro...] was among the top candidates showing a substantial reduction in cell viability at concentrations of 10 μM over 48 hours .

Data Tables

Compound NameMIC (μg/mL)IC50 (μM)Cancer Cell Line
Methyl 2-[...]506.46MDA-MB-231
Compound A258.00SK-Hep-1
Compound B307.50NUGC-3

Properties

IUPAC Name

methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S2/c1-27(18-6-4-3-5-7-18)35(31,32)19-11-8-16(9-12-19)23(30)26-24-28(15-22(29)33-2)20-13-10-17(25)14-21(20)34-24/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZHDVGPDAPIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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